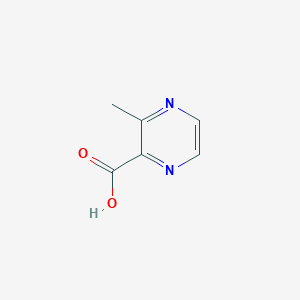

3-Methylpyrazine-2-carboxylic Acid

説明

特性

IUPAC Name |

3-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDJQZNLAXYJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522537 | |

| Record name | 3-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-28-5 | |

| Record name | 3-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Overview

One common industrial method involves the oxidation of 2,5-dimethylpyrazine using potassium permanganate as the oxidizing agent under controlled temperature conditions. This method is described in detail in patent CN107903218A.

Procedure Summary

- Step 1: Preparation of an inorganic base solution, cooled to 0–25 °C.

- Step 2: Gradual addition of 2,5-dimethylpyrazine to maintain the reaction temperature between 5–30 °C.

- Step 3: Incremental addition of solid potassium permanganate over 0.5 to 1 hour, maintaining the reaction temperature at 10–30 °C until completion.

- Step 4: Filtration to remove solids, followed by organic solvent extraction (chloroform) to remove unreacted raw materials.

- Step 5: Acidification of the aqueous phase to pH 2–3 using concentrated hydrochloric acid, followed by filtration.

- Step 6: Extraction of the product with butanone, removal of butanone by distillation, and recrystallization from water to yield 3-methylpyrazine-2-carboxylic acid with purity of 99.9% and yield around 55%.

Key Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | Inorganic base preparation | 0–25 | - | Cooling step |

| 2 | Addition of 2,5-dimethylpyrazine | 5–30 | - | Temperature control |

| 3 | Addition of KMnO4 (solid) | 10–30 | 0.5–1 h | Oxidation reaction |

| 4 | Filtration and chloroform extraction | Room temp | - | Removal of unreacted material |

| 5 | Acidification with HCl | pH 2–3 | - | Product precipitation |

| 6 | Butanone extraction and recrystallization | Reflux in water | - | Final purification |

This method is notable for its relatively mild conditions and high purity of the final product, though the yield is moderate.

Preparation via Cyclization and Oxidation of Pyruvic Aldehyde and o-Phenylenediamine

Overview

Another industrially relevant method involves a multi-step synthesis starting from pyruvic aldehyde and o-phenylenediamine, proceeding through cyclization, oxidation, acidification, and extraction steps. This method is detailed in patent CN1155581C.

Procedure Summary

Step 1: Cyclization

- React pyruvic aldehyde with o-phenylenediamine at 30–90 °C for 0.5–2 hours in the presence of sodium pyrosulfite catalyst.

- Obtain 3-methylbenzopyrazines after neutralization, salt processing, and rectification.

Step 2: Oxidation

- Oxidize 3-methylbenzopyrazines with potassium permanganate in aqueous medium at 60–105 °C for 1–4 hours.

- Filter off manganese dioxide and evaporate filtrate to 115 ± 3 °C to obtain 5-methylpyrazine-2,3-carboxylic acid potassium salt.

Step 3: Acidification and Decarboxylation

- Treat the potassium salt with sulfuric acid (molar ratio sulfuric acid to salt 1.5–3.0:1) at 30–130 °C.

- This step converts the diacid salt to this compound via acidification and decarboxylation.

Step 4: Extraction and Purification

- Neutralize the reaction mixture to pH 1.5–4.0.

- Extract the product with butanone, remove solvent by distillation.

- Crystallize, dry, and pulverize to obtain the final product with purity ≥ 99% (HPLC).

Key Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Product/Notes |

|---|---|---|---|---|

| 1 | Pyruvic aldehyde + o-phenylenediamine + sodium pyrosulfite | 30–90 | 0.5–2 h | 3-methylbenzopyrazines |

| 2 | KMnO4 oxidation in water | 60–105 | 1–4 h | 5-methylpyrazine-2,3-carboxylic acid potassium salt |

| 3 | Sulfuric acid acidification and decarboxylation | 30–130 | 1–2 h approx. | This compound |

| 4 | Neutralization, butanone extraction, crystallization | 50 (extraction) | 0.5 h (extraction) | Final product, purity ≥ 99% |

This method is advantageous for industrial scale due to the use of readily available raw materials and high product purity. It also allows recycling of solvents and by-products, minimizing environmental impact.

Alternative Synthetic Approaches and Derivative Preparations

While the above two methods are the most prominent for preparing this compound, other synthetic routes involve derivatization of pyrazine-2-carboxylic acid derivatives using coupling reagents such as propyl phosphonic anhydride (T3P) for further functionalization, as reported in academic research. These methods are more focused on producing derivatives rather than the acid itself but provide insight into the reactivity and handling of pyrazine carboxylic acids.

- Example: Coupling of 5-methylpyrazine-2-carboxylic acid with various piperazines in DMF under nitrogen atmosphere at room temperature, followed by purification via chromatography.

This approach is more relevant for medicinal chemistry applications rather than bulk preparation of the acid.

Crystallization and Purification Details

The final purification of this compound often involves recrystallization from water or methanol. For example, methyl esters of the acid can be prepared by esterification with methanol and sulfuric acid at 0–5 °C followed by heating at 65 °C for several hours, then removal of excess methanol and crystallization. This step is useful for structural studies and derivative synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of 2,5-dimethylpyrazine | 2,5-dimethylpyrazine | Potassium permanganate | 10–30 °C, 0.5–1 h | ~55 | 99.9 | Moderate yield, high purity |

| Cyclization + Oxidation + Acidification | Pyruvic aldehyde, o-phenylenediamine | KMnO4, sulfuric acid | 30–130 °C, multi-step | Not specified | ≥99 | Industrial scale, environmentally friendly |

| Derivatization via coupling | 5-methylpyrazine-2-carboxylic acid | T3P, piperazines | Room temp, inert atmosphere | 82 (derivatives) | - | For derivative synthesis, not bulk acid |

化学反応の分析

Types of Reactions: 3-Methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce various substituted pyrazine carboxylic acids .

科学的研究の応用

Antimicrobial Applications

One of the prominent applications of 3-Methylpyrazine-2-carboxylic acid is its antimicrobial properties. Research has shown that derivatives of pyrazine-2-carboxylic acids exhibit substantial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: Antimycobacterial Activity

A study investigated various derivatives of pyrazine-2-carboxylic acids, including this compound, revealing that certain compounds exhibited high antimycobacterial activity with minimum inhibitory concentrations (MIC) comparable to established drugs like pyrazinamide (PZA). For instance:

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | High |

| Pyrazinamide | 12.5 - 25 | Moderate |

These findings suggest that modifications to the pyrazine structure can enhance antimicrobial efficacy, making it a candidate for further development in tuberculosis treatment .

Anticancer Research

Emerging studies have indicated that this compound may possess anticancer properties. Preliminary investigations suggest that it can inhibit the proliferation of cancer cells through apoptosis induction.

Case Study: Effects on Cancer Cell Lines

In vitro studies demonstrated that this compound reduced cell viability in various human cancer cell lines in a dose-dependent manner. The mechanism appears to involve:

- Caspase Activation : Induction of apoptosis through caspase pathway modulation.

- Cell Cycle Arrest : Interference with cell cycle progression leading to reduced proliferation.

These findings highlight the potential of this compound as a therapeutic agent in oncology .

Biochemical Tools

In addition to its therapeutic applications, this compound serves as a valuable biochemical tool in proteomics and metabolic studies. It is used to investigate enzyme interactions and metabolic pathways due to its ability to modulate enzyme activity.

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis | MIC comparable to traditional drugs |

| Anticancer | Induces apoptosis in cancer cell lines | Dose-dependent reduction in viability |

| Biochemical Tool | Investigates enzyme interactions | Modulates metabolic pathways |

作用機序

The mechanism of action of 3-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

類似化合物との比較

Chemical Identity :

Physicochemical Properties :

- Density : 1.319 g/cm³

- Boiling Point : 299.3°C at 760 mmHg

- Flash Point : 134.8°C

- Vapor Pressure : 0.001 mmHg at 25°C.

Applications :

Primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its carboxylic acid group enables functionalization into esters, amides, or metal-coordinating ligands.

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Key Observations :

- Electron Effects : Methyl groups (electron-donating) enhance ring stability and direct electrophilic substitution, whereas fluorine (electron-withdrawing) increases acidity and reactivity toward nucleophiles.

- Biological Relevance: The amino group in 3-aminopyrazine-2-carboxylic acid derivatives facilitates hydrogen bonding, enhancing interactions with biological targets.

Key Observations :

- Oxidative Routes: KMnO₄ is a common oxidant for converting methyl esters to carboxylic acids, though yields vary with steric hindrance (e.g., trimethyl derivatives may require optimized conditions).

- Acid Sensitivity : Fluorinated derivatives require mild hydrolysis conditions to prevent defluorination.

Key Observations :

- Pharmacological Potential: Methyl and amino derivatives exhibit higher plasma stability, making them viable drug candidates.

- Coordination Chemistry : Carboxylic acid groups enable chelation with transition metals, useful in catalysis and material science.

生物活性

3-Methylpyrazine-2-carboxylic acid (MPCA), an organic compound with the molecular formula C₆H₆N₂O₂, has garnered attention in biochemical and pharmacological research due to its significant biological activities. This article delves into the mechanisms through which MPCA exerts its effects, its interactions with various biological targets, and its potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a pyrazine ring, characterized by two nitrogen atoms at positions 1 and 4, and a carboxylic acid functional group at position 2. This unique structure contributes to its biological activity by enabling various interactions with biomolecules.

Mode of Action

MPCA interacts with biological targets primarily through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions are crucial for modulating the activity of enzymes and proteins involved in critical cellular processes.

Enzyme Interactions

A notable aspect of MPCA's biological activity is its interaction with cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and MPCA has been shown to influence their expression and catalytic activity. This suggests a potential role for MPCA in pharmacokinetics and drug interactions.

Cellular Effects

Research indicates that MPCA can influence various cell signaling pathways by modulating key enzymes and proteins. For instance, it has been observed to affect the activity of cyclooxygenase enzymes, which are important in inflammatory responses.

Antimicrobial Properties

MPCA exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro assays revealed that MPCA can inhibit bacterial growth, indicating its potential use as an antimicrobial agent .

Research Applications

MPCA's diverse biological activities make it a valuable compound in various fields:

- Pharmaceutical Development : MPCA serves as a precursor for synthesizing pharmaceutical agents targeting bacterial infections.

- Biochemical Research : It is utilized in studies focusing on enzyme interactions and metabolic pathways.

- Flavoring Agents : In the food industry, MPCA is used as a flavoring agent due to its distinct aroma profile.

Case Studies

- Antimycobacterial Activity : A study evaluated derivatives of pyrazine-2-carboxylic acids for their antimycobacterial properties against Mycobacterium tuberculosis. One derivative showed significant activity with an MIC of 1.56 μg/mL, highlighting the potential of pyrazine derivatives in treating tuberculosis .

- Interaction with Cytochrome P450 : Research demonstrated that MPCA alters the expression of cytochrome P450 enzymes in liver cells, suggesting implications for drug metabolism and safety profiles in pharmacotherapy.

Q & A

Q. Table 1. Common Synthetic Routes for Pyrazinecarboxylic Acid Derivatives

| Derivative Type | Starting Material | Key Reagents/Conditions | Application | Reference |

|---|---|---|---|---|

| Carboxamides | Methyl 3-aminopyrazine-2-carboxylate | Hydrazine hydrate, ethanol, reflux | Antimicrobial agents | |

| Metal Chelates | APA ligand | CuCl₂·2H₂O, ethanol/water, 60°C | Bioactivity studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。